molecular formula C12H18O2 B14323048 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione CAS No. 106915-03-1

3-(Cyclohept-2-en-1-yl)pentane-2,4-dione

Cat. No.: B14323048
CAS No.: 106915-03-1
M. Wt: 194.27 g/mol
InChI Key: NCRATDISVYMPEZ-UHFFFAOYSA-N
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Description

3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C12H16O2 It is characterized by a cycloheptene ring attached to a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cycloheptene with pentane-2,4-dione under specific conditions. One common method is the Michael addition reaction, where cycloheptene acts as a nucleophile and adds to the β-position of pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the dione and the subsequent nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohept-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dione to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of cycloheptene-2,4-dione or cycloheptene carboxylic acids.

    Reduction: Formation of cycloheptene-2,4-diol or cycloheptene alcohols.

    Substitution: Formation of substituted cycloheptene derivatives.

Scientific Research Applications

3-(Cyclohept-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cycloheptene ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring but lacking the dione moiety.

    Pentane-2,4-dione: A simpler dione compound without the cycloheptene ring.

    Cyclohex-2-en-1-ylpentane-2,4-dione: A similar compound with a cyclohexene ring instead of a cycloheptene ring.

Uniqueness

3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is unique due to the combination of a cycloheptene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

106915-03-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-cyclohept-2-en-1-ylpentane-2,4-dione

InChI

InChI=1S/C12H18O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h5,7,11-12H,3-4,6,8H2,1-2H3

InChI Key

NCRATDISVYMPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCC=C1)C(=O)C

Origin of Product

United States

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